molecular formula C19H22N4S B7833886 4-(4-METHYLPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-METHYLPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833886
M. Wt: 338.5 g/mol
InChI Key: BBRBQJVVYPLZGE-UHFFFAOYSA-N
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Description

“4-(4-METHYLPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(4-METHYLPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.

    Introduction of the methylthio group: This step may involve the use of methylthiolating agents under controlled conditions.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.

    Final modifications: Introduction of the carbonitrile group and other functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To speed up the reaction and improve efficiency.

    Control of temperature and pressure: To ensure the desired reaction pathway.

    Purification techniques: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“4-(4-METHYLPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE” can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.

    Reduction: Reduction of the carbonitrile group to amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “4-(4-METHYLPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE” would depend on its specific biological target. Generally, pyrimidine derivatives can interact with various molecular targets, such as:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    DNA/RNA: Interacting with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
  • 6-(2-Methylpiperidin-1-yl)-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-(4-Methylphenyl)-6-(2-methylpiperidin-1-yl)pyrimidine-5-carbonitrile

Uniqueness

“4-(4-METHYLPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE” is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(4-methylphenyl)-6-(2-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-13-7-9-15(10-8-13)17-16(12-20)18(22-19(21-17)24-3)23-11-5-4-6-14(23)2/h7-10,14H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRBQJVVYPLZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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